

The Quinoline Scaffold: A Promising Framework for Novel Anticancer Agents

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Compound of Interest

Compound Name: 7-[(pyridin-4-yl)methoxy]quinoline

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A Technical Overview of the Cellular Effects of Quinoline Derivatives on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of current scientific literature did not yield specific studies, quantitative data, or detailed molecular mechanisms directly pertaining to the cellular effects of **7-[(pyridin-4-yl)methoxy]quinoline** on cancer cells. Therefore, this guide provides an in-depth overview of the broader class of quinoline derivatives as potential anticancer agents, drawing upon published research for structurally related compounds. The findings presented herein serve as a valuable reference for the potential mechanisms and activities that could be investigated for **7-[(pyridin-4-yl)methoxy]quinoline**.

Introduction: The Quinoline Moiety in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent antitumor properties.[2][3][4] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival to the induction of programmed cell death (apoptosis) and the disruption of tumor vasculature. This technical guide will synthesize findings on various quinoline derivatives, presenting quantitative data on their cytotoxic effects, detailing common experimental protocols for their evaluation, and illustrating the key signaling pathways they modulate.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the cytotoxic activities of several quinoline derivatives against a panel of human cancer cell lines.

Compound	Cancer Cell Line(s)	IC50/GI50 (μM)	Reference
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a)	NCI-60 Cell Line Panel (Mean)	0.025	[5]
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a)	UO-31, UACC-257, UACC-62 (Renal Cancer)	0.03, <0.01, <0.01	[5]
Quinoline-based dihydrazone derivative (3c)	MCF-7 (Breast Cancer)	7.05	[6]
Quinoline-based dihydrazone derivative (3b)	MCF-7 (Breast Cancer)	7.016	[6]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)	NCI-60 Cell Line Panel	Subnanomolar (10^{-10} M level)	[7]
4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a)	Various	0.00053 - 0.00201	[7]
7-fluoro-4-anilinoquinoline derivatives (1a-g)	BGC-823 (Gastric Cancer)	3.63 - 11.10	[8]
8-methoxy-4-anilinoquinoline derivative (2i)	HeLa (Cervical Cancer), BGC-823 (Gastric Cancer)	7.15, 4.65	[8]
N-benzyl-3-(2-oxoquinolin-1(2H)-	MCF-7 (Breast Cancer)	1.32	[3]

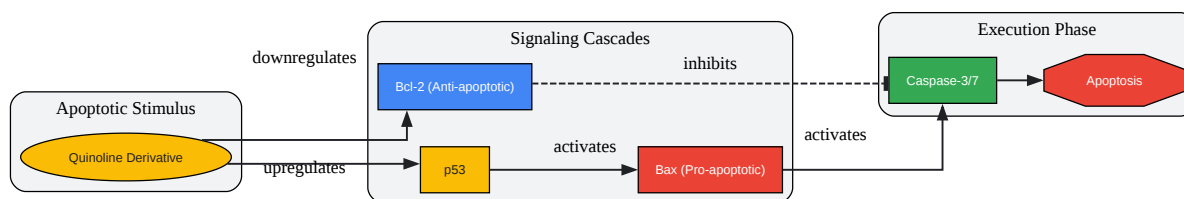
yl)propanamide (45)

Key Cellular Mechanisms of Action

Research into various quinoline derivatives has revealed several key mechanisms through which they exert their anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.[9]

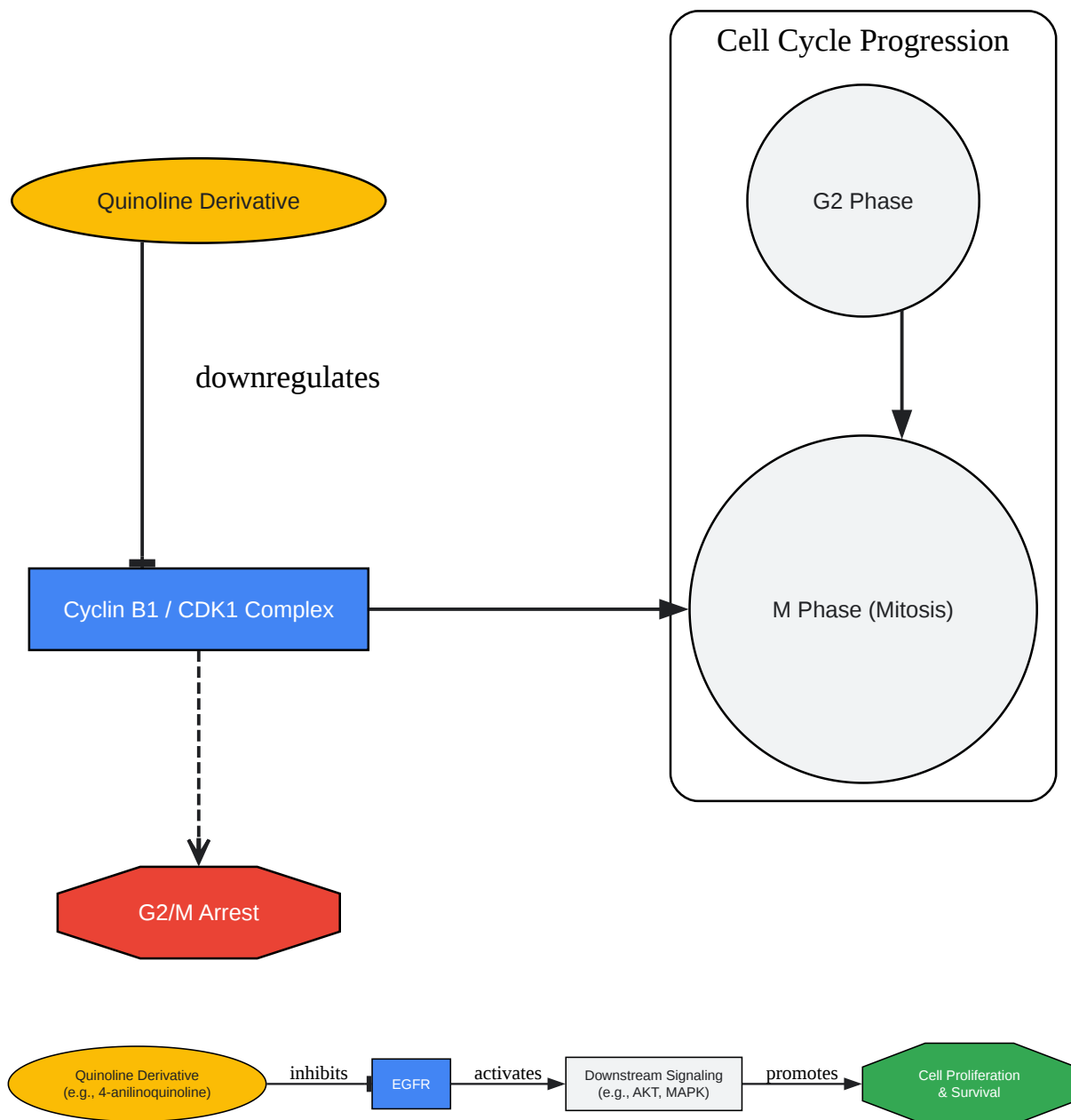


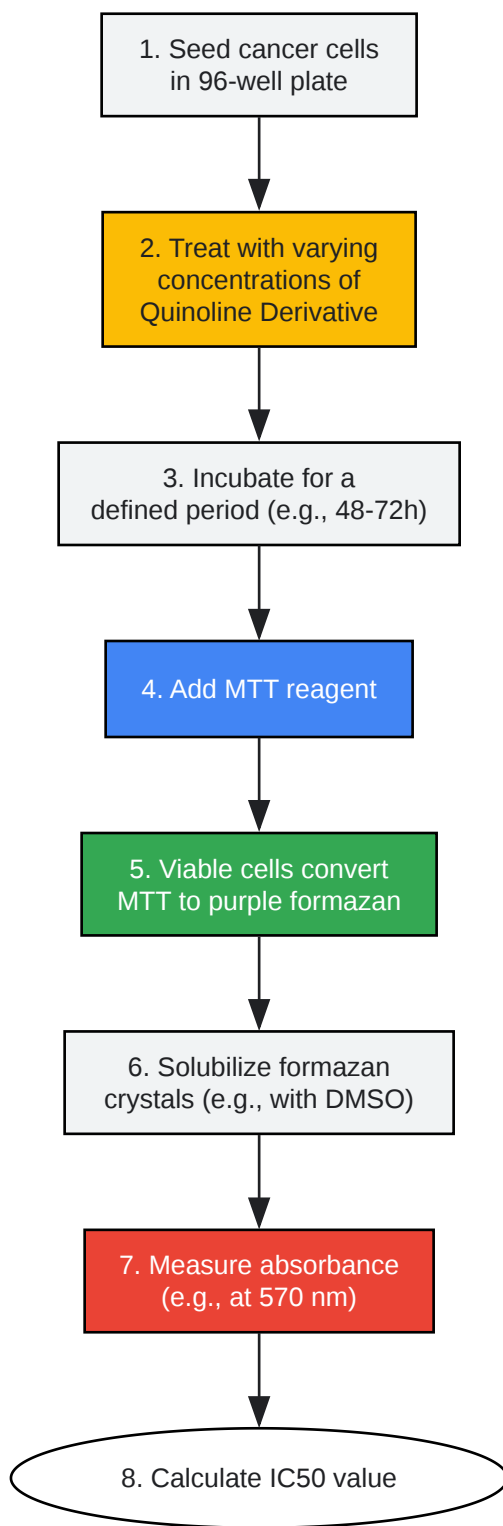
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General Apoptosis Pathway Induced by Quinoline Derivatives.

Cell Cycle Arrest

Several quinoline compounds have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific phases, most commonly the G2/M phase.[9] This prevents the cells from dividing and propagating.





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